molecular formula C8H15Cl2N3 B1459231 (4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride CAS No. 1448125-97-0

(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride

Cat. No.: B1459231
CAS No.: 1448125-97-0
M. Wt: 224.13 g/mol
InChI Key: UCDZHHNEVLWMHY-UHFFFAOYSA-N
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Description

(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZHHNEVLWMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride (CAS: 1448125-97-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and sources.

The compound has the following chemical properties:

  • Molecular Formula : C8H15Cl2N3
  • Molecular Weight : 224.13 g/mol
  • IUPAC Name : (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
  • Purity : 95% .

Research indicates that compounds related to benzimidazole derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. These interactions can include:

  • Antitumor Activity : Some benzimidazole derivatives have shown promising antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
  • Antimicrobial Activity : The antimicrobial efficacy of benzimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

The following table summarizes the antitumor activity of related benzimidazole compounds:

Compound IDCell LineIC50 (µM)Assay Type
5A5492.122D
6HCC8275.132D
8NCI-H3580.852D
9A5496.752D
15HCC8276.262D

This table illustrates that several compounds exhibit potent antitumor activity, particularly in two-dimensional assays compared to three-dimensional assays .

Antimicrobial Activity

The antimicrobial activity was assessed using the broth microdilution method against various pathogens:

PathogenCompound IDMinimum Inhibitory Concentration (MIC)
Escherichia coli512 µg/mL
Staphylococcus aureus68 µg/mL
Saccharomyces cerevisiae810 µg/mL

These findings indicate that certain derivatives show significant antimicrobial effects against both bacterial and fungal strains .

Case Studies

  • Antitumor Efficacy : In a study evaluating the effectiveness of various benzimidazole derivatives on lung cancer cell lines, it was found that compound 8 displayed superior activity with an IC50 value of 6.75 µM against A549 cells in a two-dimensional format. The compound's efficacy was significantly reduced in three-dimensional assays, highlighting the importance of assay conditions in evaluating drug potency .
  • Mechanistic Insights : The mechanism underlying the antitumor activity of these compounds may involve DNA binding and disruption of cellular processes essential for tumor growth. Research shows that many benzimidazole derivatives bind within the minor groove of AT-DNA, potentially inhibiting transcriptional processes critical for cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 2
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride

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